REACTION_SMILES
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[CH3:11][O:12][c:13]1[cH:14][c:15]([C:21]([F:22])([F:23])[F:24])[c:16]([CH2:19][OH:20])[cH:17][n:18]1.[CH3:1][S:2]([CH3:3])=[O:4].[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[Cl:32][CH2:33][Cl:34].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10]>>[CH3:11][O:12][c:13]1[cH:14][c:15]([C:21]([F:22])([F:23])[F:24])[c:16]([CH:19]=[O:20])[cH:17][n:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(F)(F)F)c(CO)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Type
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product
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Smiles
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COc1cc(C(F)(F)F)c(C=O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |